1-Bromo-3-trifluoromethoxy-propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(trifluoromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMQDRYYWOLCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198089-20-1 | |

| Record name | 1-bromo-3-(trifluoromethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-trifluoromethoxy-propane (CAS No. 1198089-20-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-trifluoromethoxy-propane is a halogenated aliphatic ether that has garnered interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the terminal bromine atom and the trifluoromethoxy group, impart distinct physicochemical properties that make it a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the trifluoromethoxy group (-OCF₃) can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1198089-20-1 | [1] |

| Molecular Formula | C₄H₆BrF₃O | [1] |

| Molecular Weight | 206.99 g/mol | [1] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water (predicted), soluble in common organic solvents | |

| LogP | 2.4 (predicted) | [1] |

Synthesis of this compound

A potential synthetic approach involves the use of a trifluoromethoxide source. Reagents capable of delivering the CF₃O⁻ anion have been developed and utilized for the trifluoromethoxylation of alkyl halides and other electrophiles.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-trifluoromethoxy-propane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of novel pharmaceuticals and advanced materials. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic and steric properties. This moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Bromo-3-trifluoromethoxy-propane (CAS No: 1198089-20-1) is a key building block that provides a versatile platform for introducing the trifluoromethoxypropyl group into a wide range of molecular scaffolds. This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing essential data and methodologies for its application in research and development.

Molecular and Chemical Identity

This compound is a halogenated ether. Its fundamental identifiers are crucial for accurate documentation and safe handling in a laboratory setting.[1]

| Identifier | Value |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane[1] |

| CAS Number | 1198089-20-1[1] |

| Molecular Formula | C₄H₆BrF₃O[1] |

| Molecular Weight | 206.99 g/mol [1] |

| Canonical SMILES | C(CBr)COC(F)(F)F |

| InChI Key | SCMQDRYYWOLCHV-UHFFFAOYSA-N |

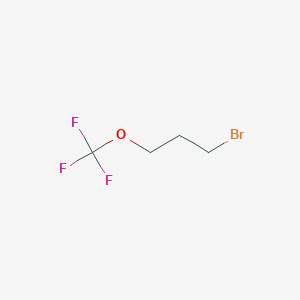

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug development. These properties dictate its behavior in different environments and its potential interactions.

| Property | Value | Notes |

| Boiling Point | Data not available | For the similar compound 1-bromo-3-fluoropropane, the boiling point is 101.4 °C.[2] |

| Melting Point | Data not available | - |

| Density | Data not available | For the similar compound 1-bromo-3-fluoropropane, the density is 1.525 g/cm³ at 35 °C.[2] |

| Solubility | Data not available | Halogenated alkanes are generally sparingly soluble in water but soluble in organic solvents. |

| XlogP | 2.4 | This predicted value suggests moderate lipophilicity.[1] |

Safety and Handling

This compound is classified as a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

Synthesis

Postulated Synthetic Pathway

Caption: A potential synthetic route to this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched resources, we can predict the key features based on its structure and the known spectroscopic behavior of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups.

-

A triplet around 3.5-3.8 ppm for the protons on the carbon adjacent to the bromine atom (Br-CH₂-).

-

A multiplet (likely a pentet or sextet) in the region of 2.0-2.4 ppm for the central methylene protons (-CH₂-).

-

A triplet around 3.9-4.2 ppm for the protons on the carbon adjacent to the ether oxygen (-O-CH₂-).

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display three signals for the three distinct carbon environments in the aliphatic chain, in addition to the carbon of the trifluoromethoxy group.

-

A signal around 30-35 ppm for the carbon bonded to bromine.

-

A signal around 25-30 ppm for the central carbon.

-

A signal around 65-70 ppm for the carbon attached to the ether oxygen.

-

A quartet around 120-125 ppm for the carbon of the -OCF₃ group, showing coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. This signal would likely appear as a singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H stretching vibrations for the alkane backbone in the 2850-3000 cm⁻¹ region.

-

A strong C-O stretching band characteristic of ethers, typically in the 1000-1300 cm⁻¹ region.

-

Strong C-F stretching absorptions, also in the 1000-1300 cm⁻¹ region, which may overlap with the C-O stretch.

-

A C-Br stretching vibration, which would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry

The mass spectrum would exhibit a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a bromine radical and cleavage of the C-C and C-O bonds.

Experimental Protocols (General Methodologies)

The following are generalized, step-by-step protocols for the determination of key physicochemical properties. These would need to be adapted and optimized for the specific analysis of this compound.

Determination of Boiling Point (Micro Method)

-

Apparatus Setup: A small test tube containing 1-2 mL of the sample is attached to a thermometer. A sealed capillary tube is inverted and placed inside the test tube. The assembly is then heated in an oil bath.

-

Heating: The oil bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges is noted. The heat is then removed.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility (Qualitative)

-

Sample Preparation: In a small test tube, add approximately 0.1 mL of this compound.

-

Solvent Addition: Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane) in small portions, shaking vigorously after each addition.

-

Observation: Observe whether the compound dissolves completely to form a homogeneous solution. The solubility is then classified as soluble, partially soluble, or insoluble.

Conclusion

This compound is a valuable synthetic intermediate, offering a gateway to novel molecules with potentially enhanced biological and material properties. While experimental data on its physicochemical properties are not widely available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The presented general experimental protocols offer a starting point for researchers to characterize this compound in their own laboratories, thereby contributing to the collective knowledge and enabling its broader application in scientific discovery.

References

-

PubChem. 1-Bromo-3-(trifluoromethoxy)propane. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Propane, 1-bromo-3-fluoro-. American Chemical Society. [Link]

Sources

1-Bromo-3-trifluoromethoxy-propane structure and nomenclature

An In-Depth Technical Guide to 1-Bromo-3-trifluoromethoxy-propane

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aliphatic ether of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's molecular structure, nomenclature, and key physicochemical properties. It further explores its synthetic utility, reactivity, and the strategic advantages of incorporating the trifluoromethoxypropyl moiety into novel molecular entities. The unique combination of a reactive bromo group and a metabolically stable, lipophilic trifluoromethoxy group makes this compound a valuable building block in modern drug discovery and development. Safety protocols and handling guidelines are also summarized based on current GHS classifications.

Introduction: A Strategic Building Block

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1] this compound (CAS: 1198089-20-1) has emerged as a bifunctional reagent of considerable value. It provides researchers with a direct route to introduce the 3-(trifluoromethoxy)propyl group into a wide array of molecular scaffolds.

This guide delves into the technical specifics of this compound, highlighting the synergistic interplay between its two key functional components:

-

The Bromo Group : A well-established leaving group in nucleophilic substitution reactions, the bromine atom provides a reactive handle for covalent bond formation, enabling the use of this molecule as a versatile alkylating agent.

-

The Trifluoromethoxy (-OCF₃) Group : This moiety is a bioisostere of other groups, but with distinct advantages. It is highly electron-withdrawing, metabolically robust, and significantly increases the lipophilicity of a molecule.[2] These characteristics are highly sought after in drug design to enhance membrane permeability, improve metabolic stability, and modulate interactions with biological targets.[2][3]

By understanding the structure, properties, and reactivity of this compound, scientists can effectively leverage its potential to accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials.

Chemical Structure and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental for unambiguous scientific communication.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : 1-bromo-3-(trifluoromethoxy)propane[4]

-

Common Synonyms : this compound, 1-Bromo-3-trifluoromethoxypropane[4]

Molecular Structure

The structure consists of a three-carbon propane chain. One terminus is substituted with a bromine atom, and the other is connected to a trifluoromethoxy group via an ether linkage.

Caption: 2D Chemical Structure of 1-bromo-3-(trifluoromethoxy)propane.

Chemical Identifiers

For precise database searching and regulatory compliance, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 1198089-20-1 | PubChem[4] |

| Molecular Formula | C₄H₆BrF₃O | PubChem[4] |

| InChI | InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 | PubChem[4] |

| InChIKey | SCMQDRYYWOLCHV-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C(COC(F)(F)F)CBr | PubChem[4] |

Physicochemical and Pharmacokinetic Significance

The properties of this compound are dictated by its functional groups, making it a reagent with predictable and desirable characteristics for molecular design.

Core Properties

| Property | Value |

| Molecular Weight | 206.99 g/mol [4] |

| Monoisotopic Mass | 205.95541 Da[5] |

| XlogP (Predicted) | 2.4[5] |

| Physical Form | Liquid (presumed at STP) |

The Role of the Trifluoromethoxy Group in Drug Design

The -OCF₃ group is not merely a metabolically stable version of a methoxy group; its electronic properties are profoundly different and offer distinct advantages.

-

Enhanced Lipophilicity : The trifluoromethoxy group is highly lipophilic, a property that can improve a drug candidate's ability to cross biological membranes, potentially leading to better absorption and distribution. This is a critical factor for oral bioavailability and for targeting the central nervous system.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, and the fluorine atoms shield the ether oxygen from metabolic enzymes. This makes the -OCF₃ group remarkably stable against metabolic degradation, which can extend the biological half-life of a drug.

-

Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent.[2] This can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and modulating their binding interactions with protein targets.

Synthesis and Reactivity Profile

General Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the bromine-bearing carbon. As a primary alkyl halide, it readily participates in Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity makes it an efficient agent for introducing the 3-(trifluoromethoxy)propyl moiety. The ether linkage and the trifluoromethoxy group are stable under most conditions used for these substitutions.

Conceptual Synthetic Workflow

While specific, detailed preparations are often proprietary, a logical synthetic route can be conceptualized starting from a commercially available precursor, such as 3-(trifluoromethoxy)propan-1-ol. The conversion of the terminal alcohol to a bromide is a standard and high-yielding transformation in organic chemistry.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

-

Reaction Setup : To a cooled (0 °C), stirred solution of 3-(trifluoromethoxy)propan-1-ol in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane), add a brominating agent (e.g., phosphorus tribromide, PBr₃) dropwise.

-

Reaction Execution : Allow the reaction mixture to slowly warm to room temperature and stir for several hours until analysis (e.g., by TLC or GC) indicates complete consumption of the starting alcohol.

-

Workup : Carefully quench the reaction by pouring it over ice water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile building block. Halogenated compounds are widely used as starting materials for the synthesis of a broad range of organic compounds.[6] The incorporation of halogen atoms into drug candidates can improve pharmacological properties and facilitate target binding.[7][8]

-

Pharmaceuticals : The introduction of the 3-(trifluoromethoxy)propyl chain can enhance a lead compound's pharmacokinetic profile. Its lipophilicity can improve cell permeability, while its metabolic stability can increase in vivo half-life. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding affinity and selectivity.[8][9]

-

Agrochemicals : Similar to pharmaceuticals, the properties that make the -OCF₃ group attractive in drug design—enhanced stability and membrane permeability—are also highly beneficial for the development of new pesticides and herbicides.

-

Materials Science : Fluorinated polymers and materials often exhibit unique properties, including thermal stability and hydrophobicity. This reagent can be used to introduce the trifluoromethoxypropyl functional group into monomers for the creation of specialty polymers.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal : Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

-

Conclusion

This compound is a highly functionalized and strategic building block for chemical synthesis. Its structure provides a reactive handle for molecular elaboration while simultaneously introducing the trifluoromethoxy group—a moiety proven to confer desirable pharmacokinetic and physicochemical properties. For researchers and scientists in drug development and materials science, this reagent represents a powerful tool for the rational design of novel molecules with enhanced performance characteristics. A thorough understanding of its properties, reactivity, and safety is essential for its effective and responsible application.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Acme Pharmatech. [Link]

-

1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Library of Medicine. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Haloalkanes and Haloarenes. Samagra. [Link]

-

1-Bromo-3-methoxypropane: Your Source for Pharmaceutical Synthesis Needs. Medium. [Link]

-

1-bromo-3-(trifluoromethoxy)propane (C4H6BrF3O). PubChemLite. [Link]

-

Halogenase engineering and its utility in medicinal chemistry. National Center for Biotechnology Information. [Link]

-

Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed, National Library of Medicine. [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-bromo-3-(trifluoromethoxy)propane (C4H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 6. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 1-Bromo-3-trifluoromethoxy-propane

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-trifluoromethoxy-propane

Introduction

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its combination of high lipophilicity, metabolic stability, and potent electron-withdrawing nature allows for the fine-tuning of a molecule's physicochemical and biological properties.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts distinct conformational and electronic characteristics.[1]

This compound is a key building block that combines the influential -OCF₃ group with a versatile brominated alkyl chain. This bifunctional nature makes it an attractive intermediate for introducing the trifluoromethoxypropyl motif into a wide array of target molecules through nucleophilic substitution or organometallic coupling reactions. This guide provides a detailed examination of the synthetic strategies for preparing this compound, focusing on practical, high-yield methodologies suitable for a research and development setting.

Strategic Analysis of Synthetic Pathways

The can be logically approached from two primary retrosynthetic disconnections. The choice of pathway depends on the availability of starting materials, reagent costs, and the desired scale of the synthesis.

Pathway A: O-Trifluoromethoxylation followed by Bromination

This strategy involves the initial formation of the C-O-CF₃ bond, followed by the conversion of a terminal alcohol to the corresponding bromide.

-

Step 1: Mono-O-Trifluoromethoxylation of 1,3-Propanediol. The first step requires the selective trifluoromethoxylation of one of the two primary hydroxyl groups in 1,3-propanediol.[2] Modern methods for the direct O-trifluoromethylation of aliphatic alcohols typically employ electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagent), in the presence of a Lewis acid catalyst like zinc bis(triflimide).[3][4] Achieving high selectivity for the mono-functionalized product over the di-substituted byproduct can be challenging and often requires careful control of stoichiometry and reaction conditions.

-

Step 2: Bromination of 3-(trifluoromethoxy)propan-1-ol. The resulting intermediate alcohol is then converted to the target alkyl bromide. The Appel reaction is exceptionally well-suited for this transformation, offering mild, neutral conditions that are compatible with the potentially sensitive trifluoromethoxy group.[5][6][7] This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to achieve a clean conversion with high yields.[8]

Caption: Synthetic workflow for Pathway A.

Pathway B: Nucleophilic Trifluoromethoxylation of a Bromo-alcohol

This alternative and more direct approach begins with a commercially available bromo-alcohol and introduces the trifluoromethoxy group in the final step. This strategy circumvents the challenge of selective mono-functionalization of a diol.

The core of this pathway is the nucleophilic substitution of the bromide in 3-bromo-1-propanol with a trifluoromethoxide (CF₃O⁻) source. Historically, generating and using the CF₃O⁻ anion has been difficult. However, recent advancements have led to the development of shelf-stable reagents that can release the trifluoromethoxide anion under mild, base-mediated conditions, avoiding the need for harsh silver salts.[9] Reagents such as (E)-O-trifluoromethyl-benzaldoximes (TFBO) have proven effective for the nucleophilic trifluoromethoxylation of unactivated alkyl halides.[9]

Caption: Synthetic workflow for the more direct Pathway B.

Given its operational simplicity and avoidance of selectivity issues, Pathway B is the recommended route for the efficient .

Recommended Experimental Protocol: Pathway B

This protocol is adapted from modern silver-free nucleophilic trifluoromethoxylation methods.[9] It provides a reliable and scalable procedure for the from 3-bromo-1-propanol.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the trifluoromethoxylation reagent, (E)-O-trifluoromethyl-benzaldoxime (TFBO) (1.2 equivalents).

-

Solvent Addition: Add anhydrous solvent (e.g., N,N-Dimethylformamide, DMF) to dissolve the reagent.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 15-20 minutes to ensure the in-situ generation of the trifluoromethoxide anion.

-

Substrate Addition: Add 3-bromo-1-propanol (1.0 equivalent) dropwise to the cold reaction mixture via syringe.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Data Presentation: Reaction Parameters and Product Properties

| Parameter | Value |

| Starting Material | 3-Bromo-1-propanol[10] |

| Key Reagent | (E)-O-trifluoromethyl-benzaldoxime (TFBO)[9] |

| Base | Potassium tert-butoxide (t-BuOK) |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | Moderate to Good |

| Purification Method | Flash Column Chromatography |

| Property | Value |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane |

| Molecular Formula | C₄H₆BrF₃O |

| Molecular Weight | 206.99 g/mol |

| CAS Number | 1198089-20-1 |

| Appearance | Colorless Liquid (Predicted) |

Core Mechanism: S N 2 Trifluoromethoxylation

The key transformation in the recommended pathway is a classic bimolecular nucleophilic substitution (S N 2) reaction. The process is initiated by the base-mediated decomposition of the TFBO reagent to generate the trifluoromethoxide anion (CF₃O⁻), a potent nucleophile.

Caption: Mechanism of nucleophilic trifluoromethoxylation.

-

Anion Generation: The strong base, potassium tert-butoxide, deprotonates a precursor or facilitates the fragmentation of the TFBO reagent, releasing the trifluoromethoxide anion.[9]

-

Nucleophilic Attack: The highly nucleophilic CF₃O⁻ anion attacks the electrophilic carbon atom bonded to the bromine in 3-bromo-1-propanol. This occurs via a backside attack, characteristic of an S N 2 mechanism.

-

Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group and forming the final product.

The hydroxyl group on the other end of the propyl chain remains intact under these conditions, as the primary alkyl bromide is significantly more electrophilic and susceptible to substitution than the alcohol.

Conclusion

The is most efficiently achieved via a direct nucleophilic trifluoromethoxylation of commercially available 3-bromo-1-propanol. This modern, silver-free approach offers high functional group tolerance, operational simplicity, and good yields, making it the superior strategy for laboratory-scale preparation. The resulting product is a valuable synthetic intermediate, poised for use in the development of novel pharmaceuticals and advanced materials where the incorporation of the trifluoromethoxypropyl moiety is desired.

References

-

Liu, J.-B., Xu, X.-H., & Qing, F.-L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters, 17(16), 4106–4109. [Link]

-

Liu, J.-B., Xu, X.-H., & Qing, F.-L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. PubMed, National Library of Medicine. [Link]

-

Togni, A., et al. (2010). Zinc-mediated Formation of Trifluoromethyl Ethers From Alcohols and Hypervalent Iodine Trifluoromethylation Reagents. Angewandte Chemie International Edition, 49(43), 7929-7933. [Link]

-

Yavari, I., & Zare, H. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 5(1), 1-15. [Link]

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

-

Qing, F.-L., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. ResearchGate. [Link]

-

Name-Reaction.com. (2026). Appel Reaction. Name-Reaction.com. [Link]

-

Wikipedia. (n.d.). Appel reaction. Wikipedia. [Link]

-

Grokipedia. (n.d.). Appel reaction. Grokipedia. [Link]

-

Zhang, C., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11(1), 738. [Link]

-

SynArchive. (n.d.). Appel Reaction. SynArchive. [Link]

-

Ngai, M.-Y., et al. (2016). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Journal of the American Chemical Society, 138(13), 4440-4448. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-1-propanol. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). 1,3-Propanediol. Wikipedia. [Link]

Sources

- 1. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 3. Zinc-mediated formation of trifluoromethyl ethers from alcohols and hypervalent iodine trifluoromethylation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. name-reaction.com [name-reaction.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-1-propanol | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-3-trifluoromethoxy-propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-trifluoromethoxy-propane is a halogenated ether with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and the behavior of structurally similar compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Chemical Applications

The solubility of a compound is a fundamental physical property that dictates its utility in a multitude of chemical processes. For a reagent like this compound, solubility data is critical for:

-

Reaction Kinetics and Mass Transfer: Ensuring the compound is sufficiently dissolved in a solvent is essential for optimal reaction rates and efficient mass transfer between phases.

-

Process Design and Optimization: Knowledge of solubility is crucial for designing and scaling up chemical processes, including extractions, crystallizations, and chromatographic separations.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate in various excipients and solvents directly impacts its bioavailability and the feasibility of different dosage forms.

This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and to generate reliable solubility data.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆BrF₃O | PubChem[1] |

| Molecular Weight | 206.99 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem[1] |

| CAS Number | 1198089-20-1 | PubChem[1] |

Predicted Solubility Profile: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2][3] It posits that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics:

-

The trifluoromethoxy group (-OCF₃) and the bromo group (-Br) introduce polarity due to the high electronegativity of fluorine, oxygen, and bromine atoms.

-

The propane backbone (-CH₂CH₂CH₂-) is non-polar.

Given this structure, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Partially fluorinated ethers are known to have increased solubility in polar media compared to their fully fluorinated counterparts.[4] Moreover, haloalkanes, in general, are soluble in organic solvents.[5]

Expected Solubility in Common Organic Solvents:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Moderate to High Solubility: Expected in alcohols like methanol, ethanol, and isopropanol.

-

Moderate Solubility: Likely in non-polar solvents such as toluene and hexanes, although the polar functional groups may limit complete miscibility in all proportions.

-

Insoluble in Water: Due to the significant non-polar hydrocarbon and fluorinated portion of the molecule, it is expected to be immiscible with water.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, specifically Test No. 105 for water solubility, and is adapted for organic solvents.[6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precisely known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly with a screw cap fitted with a PTFE septum to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample using a calibrated GC-FID or other suitable analytical method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data

A well-structured table is ideal for presenting the determined solubility values.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Acetone | Ketone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value |

| Ethanol | Alcohol | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | 25 | Experimental Value | Calculated Value |

| Hexanes | Alkane | 25 | Experimental Value | Calculated Value |

| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Nitrile | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | Ether | 25 | Experimental Value | Calculated Value |

Logical Relationship Diagram

Sources

- 1. 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | CID 53255476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of 1-Bromo-3-trifluoromethoxy-propane

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1-Bromo-3-trifluoromethoxy-propane (CAS No. 1198089-20-1).[1] As a specialized halogenated ether, this compound presents unique characteristics relevant to its application in pharmaceutical synthesis and materials science. Understanding its behavior under thermal stress is paramount for ensuring safe handling, storage, and process design. This document synthesizes theoretical predictions based on fundamental chemical principles with detailed, field-proven experimental protocols for empirical validation. We will explore anticipated decomposition pathways, identify potential hazardous byproducts, and provide a robust framework for a thorough thermal hazard assessment. This guide is intended for researchers, process chemists, and safety professionals who require a deep, actionable understanding of this molecule's thermal properties.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a primary alkyl bromide and a terminal trifluoromethoxy ether group. The trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2] The presence of the bromine atom provides a reactive handle for a wide array of nucleophilic substitution and coupling reactions, making the entire molecule a valuable building block in multi-step syntheses.

However, the combination of a labile C-Br bond and the highly stable -OCF₃ group within the same aliphatic chain creates a molecule with a complex thermal profile. While the trifluoromethoxy group itself is noted for its high thermal and chemical resistance, the alkyl bromide moiety is susceptible to thermal degradation.[2] This guide will dissect these competing characteristics to build a predictive model of the compound's thermal decomposition and outline the necessary experimental steps for its verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆BrF₃O | PubChem[1] |

| Molecular Weight | 206.99 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | PubChem[1] |

| CAS Number | 1198089-20-1 | PubChem[1] |

Theoretical Assessment of Thermal Stability

A priori assessment of thermal stability begins with an analysis of the molecule's bond dissociation energies (BDEs). The weakest bond is the most probable site for initiating thermal decomposition.

Bond Dissociation Energy (BDE) Analysis

The primary bonds of interest in the this compound backbone are C-Br, C-O, C-C, and C-F.

-

C-Br Bond: Alkyl C-Br bonds are relatively weak, typically in the range of ~280-290 kJ/mol. This makes it the most likely point of initial cleavage. The thermal decomposition of brominated compounds often proceeds via the scission of this bond.[3]

-

C-O Bond: The ether linkage is generally more stable than the C-Br bond. The strong electron-withdrawing effect of the trifluoromethyl group further strengthens the adjacent C-O bond, making its homolytic cleavage less probable under initial thermal stress.

-

C-F Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol). Direct cleavage of a C-F bond is energetically demanding and is not considered a primary decomposition pathway at moderate temperatures.

-

C-C Bonds: The aliphatic C-C bonds (~350 kJ/mol) are significantly stronger than the C-Br bond and are therefore less likely to be the primary site of fragmentation.

Predicted Thermal Decomposition Pathways

Based on the BDE analysis and established mechanisms for the pyrolysis of alkyl halides, two primary decomposition pathways are proposed.[4][5]

Pathway I: Homolytic Cleavage (Radical Chain Mechanism)

The initial and most probable step is the homolytic fission of the C-Br bond, generating a bromine radical and a 3-(trifluoromethoxy)propyl radical. This initiation step can trigger a radical chain reaction.

-

Initiation: Br-CH₂CH₂CH₂-OCF₃ → Br• + •CH₂CH₂CH₂-OCF₃

-

Propagation: The resulting radicals can participate in hydrogen abstraction, disproportionation, or further fragmentation.

-

Termination: Radicals can recombine to form stable products.

Pathway II: Elimination (Concerted Mechanism)

Primary alkyl bromides can also undergo a unimolecular elimination of hydrogen bromide (HBr) to form an alkene.[4] This concerted, four-centered transition state mechanism competes with the radical pathway.

-

Elimination: Br-CH₂CH₂CH₂-OCF₃ → CH₂=CHCH₂-OCF₃ + HBr

The relative dominance of Pathway I versus Pathway II is temperature-dependent and can be influenced by the presence of radical inhibitors or initiators.[4] At elevated temperatures, irritating and toxic gases such as hydrogen bromide and hydrogen fluoride may be generated.[6]

Caption: Predicted primary thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Hazard Assessment

Empirical testing is essential to validate theoretical predictions and quantify the thermal hazards. The following section details a comprehensive, multi-technique approach for a robust thermal stability analysis.

Caption: A multi-technique workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of mass loss and characterize the decomposition profile under an inert atmosphere. TGA provides quantitative data on the mass changes of a material as a function of temperature.[7][8][9]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA's high-precision balance.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A constant heating rate ensures reproducible results.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

-

Determine the onset temperature (Tₒ) of decomposition.

-

Hypothetical TGA/DTG Results:

| Parameter | Predicted Value | Rationale |

| Onset Temperature (Tₒ) | 200 - 250 °C | Reflects the initial cleavage of the relatively weak C-Br bond. |

| Primary Mass Loss Step | ~39% or ~51% | A ~39% loss corresponds to the elimination of HBr (MW 80.9). A ~51% loss corresponds to the formation of 3-(trifluoromethoxy)propene (MW 126.1). The exact value will depend on the dominant mechanism. |

| Peak Decomposition Temp (Tₘₐₓ) | 250 - 300 °C | The temperature at which the primary decomposition reaction proceeds at its maximum rate. |

| Residue at 600 °C | < 5% | The compound is expected to decompose into volatile products, leaving minimal residue. |

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To quantify the thermal energy (exothermic or endothermic) associated with decomposition. DSC is a critical screening tool for identifying potentially hazardous exothermic reactions.[1][6][10][11][12]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible.

-

Causality: Standard aluminum pans are unsuitable as they can deform or rupture under the pressure generated by decomposition gases, leading to a loss of sample and dangerously misleading results.[11] Sealed high-pressure cells ensure the containment of all products, allowing for an accurate measurement of the total energy released.[12]

-

-

Instrument Setup: Place the sealed sample crucible and an identical, empty reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the TGA-determined decomposition) at a heating rate of 5-10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature.

-

Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔH_d in J/g).

-

Determine the extrapolated onset temperature of the exotherm.

-

Expected Results: A significant exothermic peak is expected, confirming that the decomposition is an energy-releasing process. An enthalpy of decomposition greater than 300 J/g often indicates a potential for thermal runaway that warrants further investigation with adiabatic calorimetry.

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: To assess the "worst-case scenario" thermal runaway potential under adiabatic conditions, providing critical data for process safety and relief system design.[13][14][15][16][17]

Methodology:

-

Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of the sample into a robust, spherical metal bomb (e.g., titanium or Hastelloy).

-

Instrument Setup: Place the bomb, which is fitted with a thermocouple and a pressure transducer, into the ARC calorimeter.

-

Thermal Program (Heat-Wait-Seek Mode):

-

Heat: The system heats the sample in small, predefined steps (e.g., 5 °C).

-

Wait: After each step, the system holds the temperature constant to allow the sample and bomb to reach thermal equilibrium.

-

Seek: The instrument monitors the sample's self-heating rate. If the rate exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample's temperature rise, ensuring no heat is lost to the surroundings. The instrument records temperature and pressure as a function of time until the reaction is complete.

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine key safety parameters: onset temperature of self-heating, adiabatic temperature rise (ΔT_ad), maximum temperature and pressure, and Time to Maximum Rate (TMR).

-

Protocol 4: Evolved Gas Analysis (EGA)

Objective: To identify the chemical composition of the gases produced during decomposition, thereby confirming the proposed reaction mechanisms.

Methodology:

-

TGA-MS/FTIR: The gas outlet of the TGA is coupled directly to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. As the sample decomposes in the TGA, the evolved gases are continuously analyzed.[18]

-

Pyrolysis-GC/MS: A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit. The resulting products are then swept into a Gas Chromatograph (GC) for separation, followed by identification using a Mass Spectrometer (MS).[19][20]

Expected Products for Identification:

-

Hydrogen Bromide (HBr): A key indicator of the elimination pathway or radical reactions.

-

3-(trifluoromethoxy)propene: The primary organic product from the elimination pathway.

-

Other Hydrocarbons/Fluorocarbons: Potential byproducts from secondary radical reactions.

-

Carbonyl Fluoride (COF₂): A possible, highly toxic product from the breakdown of the -OCF₃ group at higher temperatures, especially under oxidative conditions.

Summary and Safety Recommendations

The thermal stability of this compound is primarily dictated by the lability of its carbon-bromine bond. Theoretical analysis predicts that decomposition will initiate in the 200-250 °C range via competing radical and elimination mechanisms, leading to the formation of hazardous and corrosive byproducts, most notably hydrogen bromide. The decomposition process is expected to be exothermic and, therefore, presents a potential thermal runaway hazard.

Key Safety Recommendations:

-

Avoid High Temperatures: Based on the predicted onset temperature, it is recommended to maintain storage and processing temperatures well below 200 °C. A thorough experimental analysis as outlined above is required to establish a precise maximum safe operating temperature.

-

Inert Atmosphere: Handling the material under an inert atmosphere (e.g., nitrogen) at elevated temperatures can help mitigate oxidative side reactions that may produce more hazardous byproducts.

-

Material Compatibility: Avoid contact with strong bases, which could induce dehydrobromination, and strong oxidizing agents. The potential generation of HBr necessitates the use of corrosion-resistant equipment for high-temperature applications.

-

Ventilation: All heating operations must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing to handle the release of HBr and other potentially toxic fumes.

This guide provides a foundational framework for understanding and evaluating the thermal stability of this compound. The execution of the described experimental protocols is critical for gathering the empirical data needed to ensure its safe use in all research and development applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53255476, 1-Bromo-3-(trifluoromethoxy)propane. Retrieved January 20, 2026 from [Link].

-

Chemsrc (2025). 1-Bromo-3-fluoropropane Material Safety Data Sheet. Retrieved January 20, 2026 from [Link].

-

Prime Process Safety Center. Differential Scanning Calorimetry (DSC). Retrieved January 20, 2026 from [Link].

-

HENDERSON, P. B., & CUTRIGHT, J. M. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1954–1962. [Link].

-

Mitchell, L. H., & Le, D. N. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition, 59(37), 15798–15802. [Link].

-

Böhm, H.-J., Banner, D., & Wessel, H. P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 25. [Link].

-

Belvedere, G., Fanelli, R., Frigerio, A., Malen, E., & Hugon, P. (1973). Mass Spectrometric Identification of the Thermal Decomposition Products of N-(p-Toluenesulfonyl)-N'-[Aza-Bicyclo-(3.3.0.) Octyl] Urea (S-852). Analytical Letters, 6(10), 817-825. [Link].

-

Hofmann, J., & Reynolds, J. (2021). Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Journal of Visualized Experiments, (175), e62817. [Link].

-

Dattelbaum, D. M., & Sheffield, S. A. (2004). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 15(11), 1626–1634. [Link].

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). Retrieved January 20, 2026 from [Link].

-

Maccoll, A., & Thomas, P. J. (1957). Studies in the Pyrolysis of Organic Bromides. Part X. The Inhibition of the Chain Mode of Decomposition with Special Reference to n-Propyl and n-Butyl Bromide. Journal of the Chemical Society (Resumed), 1007. [Link].

-

Glass, J. V. S., & Hinshelwood, C. N. (1929). The Catalysis by Iodine of the Decomposition of some Ethers in the Vapour Phase. Journal of the Chemical Society (Resumed), 1815. [Link].

-

Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link].

-

Smith, G. G., & Kelly, F. W. (1971). Pyrolysis of Organic Halides. ResearchGate. [Link].

-

Palianytsia, B., Kulyk, K., & Kukharskyy, V. (2015). Study of the Thermal Decomposition of Some Components of Biomass by Desorption Mass Spectrometry. In Biomass-Detection, Production and Usage. [Link].

-

Zhang, T., Li, C., Zhang, Y., & Zhang, S. (2021). Pyrolytic Behavior of Long-Chain Alkyl Quaternary Ammonium Bromide Inside Nanopores. Frontiers in Chemistry, 9, 796503. [Link].

-

NETZSCH-Gerätebau GmbH. Accelerating Rate Calorimetry. Retrieved January 20, 2026 from [Link].

-

Kraft, V., Weber, W., Grützke, M., Winter, M., & Nowak, S. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 5(103), 84644-84651. [Link].

-

ioKinetic. Accelerating Rate Calorimeter Testing. Retrieved January 20, 2026 from [Link].

-

Belmont Scientific. Accelerating Rate Calorimeter (ARC). Retrieved January 20, 2026 from [Link].

-

Gray, G. W., & Harrison, K. J. (1972). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (1), 38-41. [Link].

-

Kraft, V., Weber, W., Grützke, M., Winter, M., & Nowak, S. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 5(103), 84644-84651. [Link].

-

Blades, A. T. (1958). THE MECHANISM OF THE PYROLYSIS OF PRIMARY ALKYL BROMIDES. Canadian Journal of Chemistry, 36(7), 1129-1131. [Link].

-

Böhm, H.-J., Banner, D., & Wessel, H. P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 25. [Link].

-

Wu, J., & Togni, A. (2016). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Angewandte Chemie International Edition, 55(34), 9975-9979. [Link].

-

Capon, N., & Maccoll, A. (1971). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 1266-1270. [Link].

-

Zard, S. Z. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(2), 79-90. [Link].

-

Shavva, A. G., & Shavva, M. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7543. [Link].

-

Prakash, G. K. S., & Mathew, T. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 7, 1578–1583. [Link].

-

Herbinet, O., & Battin-Leclerc, F. (2018). A study of thermal decomposition of bromoethane. ResearchGate. [Link].

-

Zhang, C., Wang, Q., Li, Y., & Luan, X. (2019). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 21(34), 18837-18851. [Link].

-

Dewulf, J., & Van Langenhove, H. (2005). Developments in the analysis of volatile halogenated compounds. ResearchGate. [Link].

-

Eusuf, M., & James, P. C. T. (1969). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic, 1039-1043. [Link].

-

Mello, P. A., Barin, J. S., Duarte, F. A., Bizzi, C. A., Diehl, L. O., Muller, E. I., & Flores, E. M. M. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link].

-

Li, X., Wang, X., & Liu, X. (2017). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 9(12), 683. [Link].

-

Sanyal, S., Manna, A., & Pati, S. (2016). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. [Link].

-

Burgess, D. R., Babushok, V., Linteris, G., & Manion, J. A. (2015). A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition. NIST. [Link].

-

Wikipedia contributors. (2024, December 18). Thermogravimetric analysis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link].

-

Raja, S., & Barron, A. R. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link].

-

MILL Wiki. (2022). Thermogravimetric Analysis. Retrieved January 20, 2026 from [Link].

-

Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved January 20, 2026 from [Link].

-

Mello, P. A., Barin, J. S., Duarte, F. A., Bizzi, C. A., Diehl, L. O., Muller, E. I., & Flores, E. M. M. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1007. Studies in the pyrolysis of organic bromides. Part X. The inhibition of the chain mode of decomposition with special reference to n-propyl and n-butyl bromide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 13. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards [jove.com]

- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. prager-elektronik.at [prager-elektronik.at]

- 16. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 17. belmontscientific.com [belmontscientific.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 20. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

hazards and safety information for 1-Bromo-3-trifluoromethoxy-propane

An In-depth Technical Guide to the Hazards and Safety of 1-Bromo-3-trifluoromethoxy-propane

For the modern researcher, the introduction of novel chemical reagents is a double-edged sword. On one side lies the potential for groundbreaking discoveries, and on the other, the responsibility of navigating uncharted safety and handling territory. This compound (CAS No. 1198089-20-1) is one such compound, a valuable building block in synthetic chemistry whose full hazard profile is still emerging.

This guide, intended for laboratory scientists and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) entries. It provides a deeper, synthesized understanding of the compound's known hazards, offers field-tested protocols for safe handling, and establishes a framework for risk assessment in the absence of complete toxicological data. By explaining the causality behind safety protocols, we aim to foster a culture of proactive safety and scientific integrity.

Chemical Identification and Physicochemical Properties

A foundational aspect of chemical safety is the precise identification of the substance and its fundamental properties. These data points inform everything from storage conditions to appropriate emergency responses.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | [1] |

| CAS Number | 1198089-20-1 | [1] |

| Molecular Formula | C4H6BrF3O | [1] |

| Molecular Weight | 206.99 g/mol | [1] |

| Synonyms | This compound | [1] |

Further physical properties such as boiling point, density, and flash point are not consistently reported in publicly available databases, underscoring the need for cautious handling.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | 2 / 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |

Expert Analysis: The GHS classification points to a triple threat: flammability, skin/eye irritation, and respiratory irritation[1]. The trifluoromethoxy group and the bromine atom contribute to the molecule's reactivity and potential for biological interaction. The flammability is a significant concern, requiring stringent control of ignition sources. The irritant nature necessitates robust personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

Safe Handling and Engineering Controls

Given the known hazards, a multi-layered approach to safety is essential. This combines engineering controls with rigorous operational protocols.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2][3][4]

-

Ventilation: Use adequate general or local explosion-proof ventilation to maintain airborne concentrations below any established exposure limits.[2]

-

Grounding and Bonding: To mitigate the risk of fire from static electricity, all containers and transfer equipment must be properly grounded and bonded.[2][5]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in any area where the chemical is handled.[2]

Protocol: Safe Transfer of this compound

This protocol outlines the procedure for safely transferring the liquid from a storage container to a reaction vessel.

-

Preparation:

-

Inert Atmosphere (if required by reaction):

-

Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

-

Maintain a positive pressure of inert gas throughout the transfer.

-

-

Reagent Transfer:

-

Using a clean, dry syringe and needle, carefully pierce the septum of the source bottle.

-

Slowly withdraw the required volume of the liquid.

-

To avoid drips, withdraw a small amount of inert gas into the syringe after the liquid.

-

Carefully withdraw the needle and immediately insert it into the septum of the reaction vessel.

-

Slowly dispense the liquid into the vessel.

-

-

Cleanup:

-

Remove the syringe from the reaction vessel.

-

Immediately rinse the syringe with a suitable solvent (e.g., isopropanol) in the fume hood, dispensing the rinsate into a designated hazardous waste container.

-

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure. A risk assessment should be performed for each specific procedure, but the following represents the minimum required protection.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Respiratory Protection:

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: Fig 1. PPE Selection Workflow for Handling Hazardous Chemicals.

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][10]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[13] Never give anything by mouth to an unconscious person.[10][13] Call a physician or Poison Control Center immediately.[6]

Protocol: Emergency Response for a Spill

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[10]

-

Control Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[2][6] Use only non-sparking tools for cleanup.[5]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

-

Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[2]

Fire Fighting and Stability

-

Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6] For large fires, use water spray or fog.[2] Do not use a straight stream of water as it may spread the fire.[2]

-

Specific Hazards: The compound is a flammable liquid. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride gas.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][6] Keep away from heat, sparks, open flames, and other ignition sources.[2][12]

Toxicological and Ecological Information

A critical aspect of trustworthiness is acknowledging the limits of current knowledge.

-

Toxicological Data: There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the aggregated public databases.[6] The GHS classification is based on notifications and structural similarities to other irritants. The toxicological properties have not been fully investigated.[2][3]

-

Ecological Data: No data is available on the ecotoxicity of this compound.[6] Discharge into the environment must be avoided.[6] It is imperative to prevent the chemical from entering drains or waterways.[6]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Product: Dispose of the material at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6]

-